

A Comparative Guide to HDAC6-Targeting PROTACs: Spotlight on PROTAC HDAC6 Degradar 2

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Compound of Interest

Compound Name: PROTAC HDAC6 degrader 2

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The targeted degradation of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy in oncology and neurodegenerative diseases. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve selective HDAC6 degradation. This guide provides an objective comparison of the publicly disclosed "**PROTAC HDAC6 degrader 2**" with other notable HDAC6-targeting PROTACs, supported by experimental data from peer-reviewed publications.

Overview of Compared HDAC6 PROTACs

This guide focuses on the following Cereblon (CRBN)-recruiting PROTACs, selected for their well-documented and potent HDAC6 degradation activity:

- **PROTAC HDAC6 degrader 2** (Hereafter referred to as "Degradar 2"): A potent and selective HDAC6 degrader.
- NP8: A highly potent HDAC6 degrader.
- TO-1187: A monoselective HDAC6 degrader with demonstrated in vivo activity.
- A6 and B4: Selective HDAC6 degraders developed through solid-phase parallel synthesis.

Performance Comparison

The following tables summarize the key performance metrics of the selected HDAC6 PROTACs, focusing on their degradation potency (DC50 and Dmax) and selectivity in the human multiple myeloma cell line MM.1S, a commonly used model for evaluating HDAC6 degraders.

Table 1: Degradation Potency in MM.1S Cells

PROTAC Name	DC50 (nM)	Dmax (%)	Treatment Time (hours)	E3 Ligase Recruited
Degrader 2	1.6	86	Not Specified	CRBN
NP8	3.8[1]	>95	24	CRBN
TO-1187	5.81[2][3][4]	94[2][3][4]	6[2][3][4]	CRBN
A6	3.5[5]	>90	24	CRBN
B4	19.4[5]	>90	24	CRBN






Table 2: Selectivity Profile

PROTAC Name	Selectivity Notes
Degrader 2	Selective for HDAC6. Also degrades neosubstrates IKZF1/3.
NP8	Selective for HDAC6 over HDAC1, HDAC2, and HDAC4.[1]
TO-1187	Monoselective for HDAC6. Does not degrade other HDACs or known CRBN neosubstrates (IKZF1, IKZF3, CK1 α , SALL4, GSPT1).[2][3][4]
A6	Selective degradation of HDAC6.
B4	Selective degradation of HDAC6.

Chemical Structures

The chemical structures of the compared PROTACs are presented below.

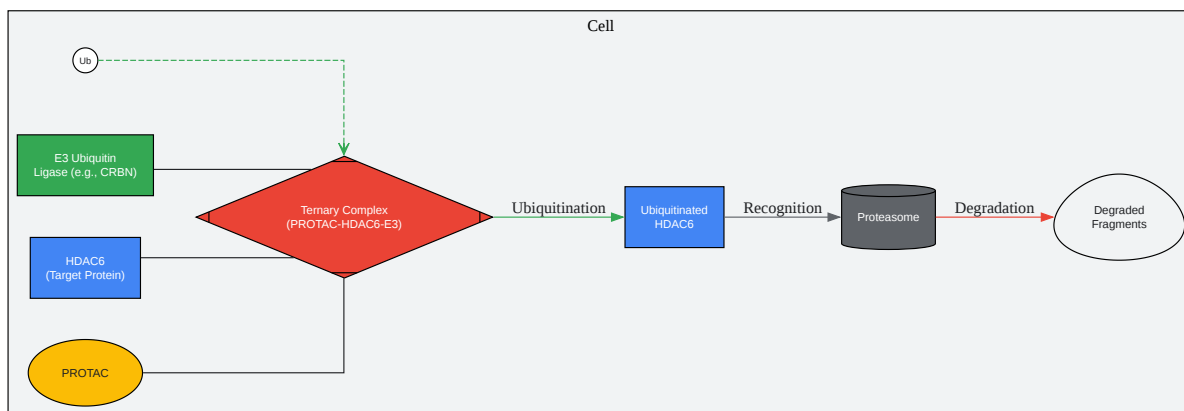
Figure 1: Chemical Structures of a Selection of HDAC6-targeting PROTACs

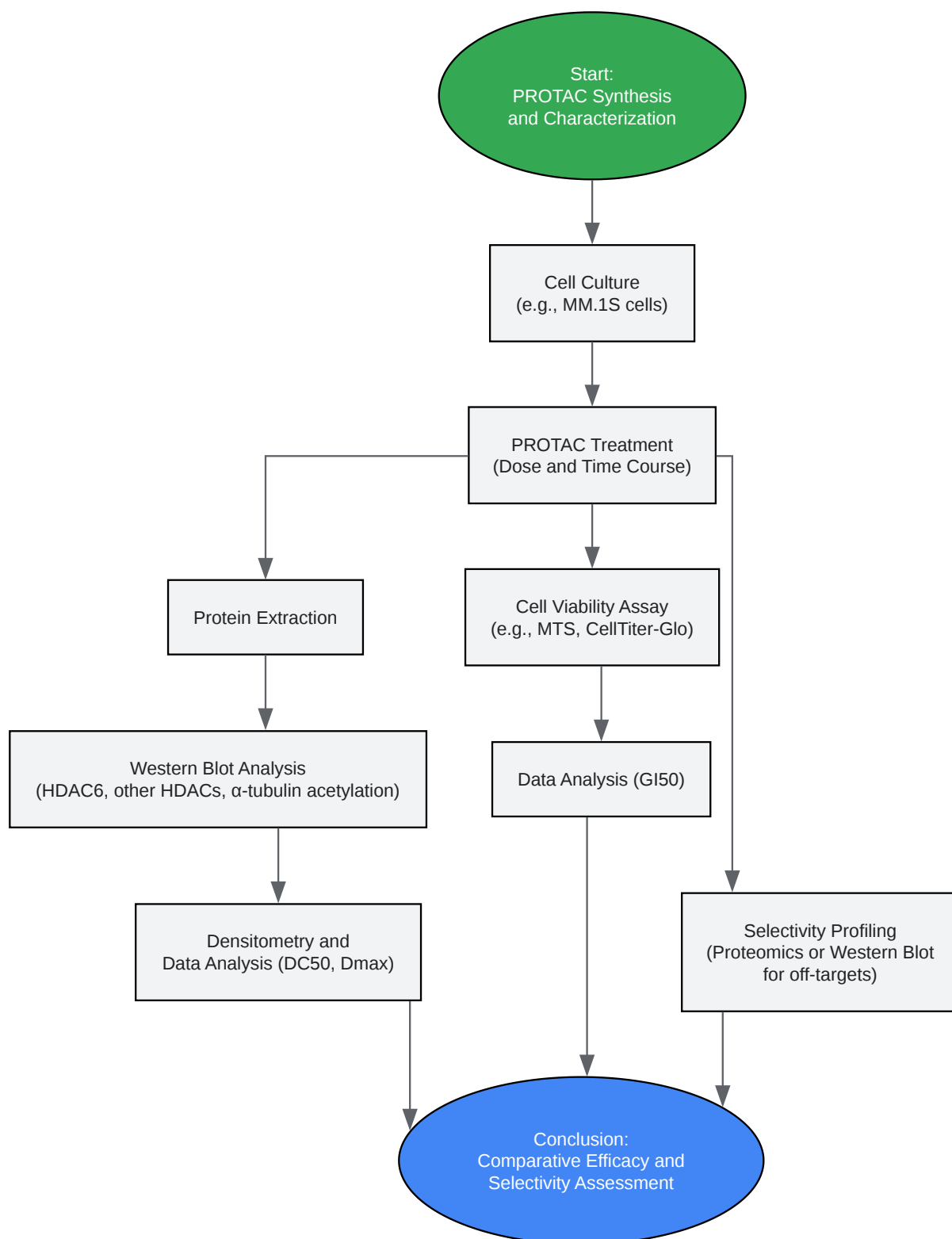
PROTAC	Structure
Degrader 2	
NP8	
TO-1187	
A6	
B4	

Note: The above images are representative structures based on publicly available information and may not be exact reproductions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their characterization.





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